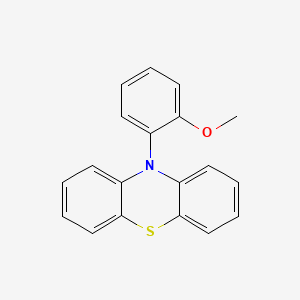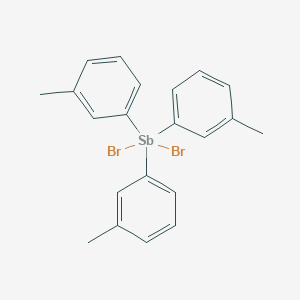![molecular formula C15H16O2S B14593987 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol CAS No. 60530-19-0](/img/structure/B14593987.png)
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a methoxyphenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol typically involves the reaction of benzyl mercaptan with a suitable phenolic precursor. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a halogenated phenol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding phenol.
Substitution: The methoxy and sulfanyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-methoxyphenol involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenolic moiety can participate in redox reactions, contributing to its antioxidant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]benzoic acid
- 2-(Benzylsulfanyl)-4-methylquinoline
- 2-Benzylsulfanyl-4-methoxymethyl-6-methyl-nicotinonitrile
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-methoxyphenol is unique due to the presence of both a methoxy and a benzylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various applications .
Propriétés
Numéro CAS |
60530-19-0 |
|---|---|
Formule moléculaire |
C15H16O2S |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
2-(benzylsulfanylmethyl)-4-methoxyphenol |
InChI |
InChI=1S/C15H16O2S/c1-17-14-7-8-15(16)13(9-14)11-18-10-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3 |
Clé InChI |
FJKSEFZWLATTGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)O)CSCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


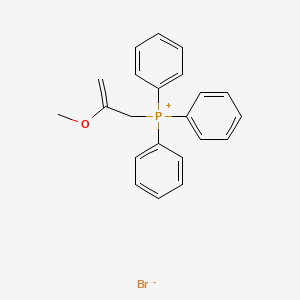
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
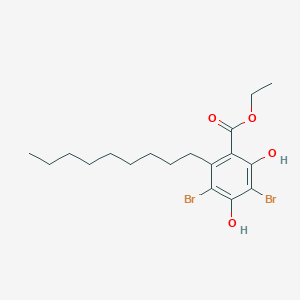
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
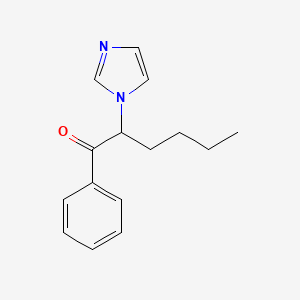
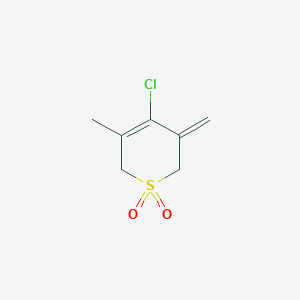
![7-Methyl-3,7-diazabicyclo[3.3.1]non-2-ene;perchloric acid](/img/structure/B14593954.png)
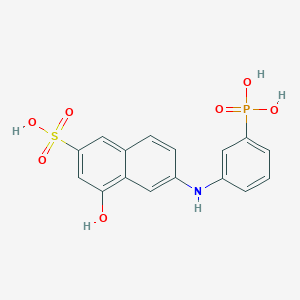
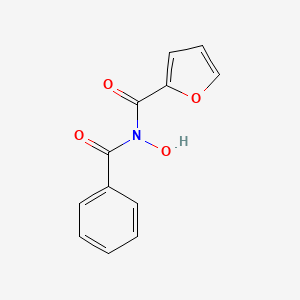
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
